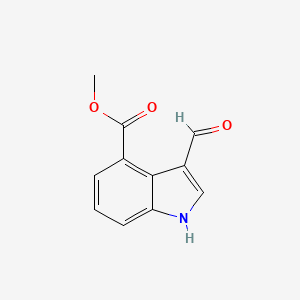
methyl 3-formyl-1H-indole-4-carboxylate
Cat. No. B1590386
Key on ui cas rn:
53462-88-7
M. Wt: 203.19 g/mol
InChI Key: HWQJAOMFBDZMPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06316482B1
Procedure details


The Vilsmeier reagent was prepared by the dropwise addition of phosphoryl oxychloride (0.75 mg) to cooled N,N-dimethylformamide (20.0 ml) under constant stirring. A solution of methyl indole-4-carboxylate in N,N-dimethylformamide (12.0 ml) was added to the above solution at 0° C. and the solution was stirred for 30 minutes. The mixture was diluted with water (40 ml) and the solution was neutralized with saturated sodium bicarbonate aqueous solution and extracted with ethyl acetate (60 ml). The organic layer was washed successively with water and brine, dried over magnesium sulfate and concentrated invacuo. The solid was triturated with diethyl ether (7 ml) to give methyl 3-formylindole-4-carboxylate (792 mg).
Name
phosphoryl oxychloride
Quantity
0.75 mg
Type
reactant
Reaction Step One






Identifiers


|
REACTION_CXSMILES
|
P(Cl)(Cl)(O[Cl:4])=O.[NH:7]1[C:15]2[CH:14]=[CH:13][CH:12]=[C:11]([C:16]([O:18][CH3:19])=[O:17])[C:10]=2[CH:9]=[CH:8]1.[C:20](=O)(O)[O-:21].[Na+].[CH3:25][N:26]([CH3:29])[CH:27]=O>O>[CH3:25][N+:26]([CH3:29])=[CH:27][Cl:4].[Cl-:4].[CH:20]([C:9]1[C:10]2[C:11]([C:16]([O:18][CH3:19])=[O:17])=[CH:12][CH:13]=[CH:14][C:15]=2[NH:7][CH:8]=1)=[O:21] |f:2.3,6.7|
|
Inputs


Step One
|
Name
|
phosphoryl oxychloride
|
|
Quantity
|
0.75 mg
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(OCl)(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1C=CC=2C(=CC=CC12)C(=O)OC
|
|
Name
|
|
|
Quantity
|
12 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
Step Five
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the solution was stirred for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate (60 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed successively with water and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated invacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid was triturated with diethyl ether (7 ml)
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C[N+](=CCl)C.[Cl-]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)C1=CNC=2C=CC=C(C12)C(=O)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 792 mg |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
